molecular formula C11H17N3O4S B2690709 1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid CAS No. 1283271-10-2

1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B2690709
CAS No.: 1283271-10-2
M. Wt: 287.33
InChI Key: HUCWQFPUHOIMJZ-UHFFFAOYSA-N
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Description

1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid is a chemical intermediate of interest in medicinal chemistry and drug discovery, particularly in the development of inhibitors for various enzymatic targets. Its structure incorporates a sulfonamide linker connecting a sterically shielded, 1,3,5-trimethylpyrazole moiety to a pyrrolidine-3-carboxylic acid scaffold. The sulfonamide group is a well-known pharmacophore that can act as a key binding element, often coordinating with zinc or other metal ions in the active sites of enzymes such as matrix metalloproteinases (MMPs) or carbonic anhydrases. The pyrrolidine ring offers a constrained, three-dimensional framework that can enhance binding selectivity and optimize pharmacokinetic properties. Consequently, this compound serves as a versatile building block for synthesizing potential therapeutic agents targeting metalloenzyme-dependent pathways , including those involved in cancer, inflammation, and neurological disorders. Researchers utilize this intermediate to explore structure-activity relationships and to develop novel, high-affinity ligands.

Properties

IUPAC Name

1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-7-10(8(2)13(3)12-7)19(17,18)14-5-4-9(6-14)11(15)16/h9H,4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCWQFPUHOIMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

  • IUPAC Name : this compound
  • Molecular Formula : C12H19N3O4S
  • Molecular Weight : 301.362 g/mol
  • CAS Number : 956439-57-9

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor effects. Specifically, compounds similar to 1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidine have shown efficacy against various cancer cell lines. For instance:

  • Mechanism : These compounds often inhibit key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR pathways .
  • Case Study : A study on pyrazole carboxamides demonstrated notable cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic outcomes .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented:

  • Mechanism : These compounds inhibit the production of pro-inflammatory cytokines like TNF-alpha and nitric oxide (NO), which are critical in inflammatory responses .
  • Research Findings : In vitro studies have shown that certain pyrazole derivatives can significantly reduce inflammation markers in cell cultures exposed to lipopolysaccharides (LPS) .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored:

  • Activity Spectrum : Several synthesized pyrazole compounds displayed moderate to excellent activity against various bacterial strains and fungi .
  • Example : A series of pyrazole carboxamide derivatives were tested against phytopathogenic fungi and showed promising antifungal activity, indicating their potential in agricultural applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

Structural FeatureImpact on Activity
Pyrazole RingEssential for biological activity; enhances binding affinity to target enzymes
Sulfonyl GroupIncreases solubility and bioavailability
Carboxylic AcidContributes to interaction with biological targets through ionic bonding

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound belongs to a class of sulfonyl-linked heterocyclic carboxylic acids. Key analogs and their properties are summarized below:

Compound Name Core Structure Pyrazole Substituents Molecular Formula Molar Mass (g/mol) Key Features
Target Compound Pyrrolidine-3-carboxylic acid 1,3,5-Trimethyl C₁₂H₁₇N₃O₄S 299.34 (calculated) 5-membered ring, sulfonyl-pyrazole substituent
1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid Piperidine-3-carboxylic acid 1,3,5-Trimethyl C₁₂H₁₉N₃O₄S 301.36 6-membered piperidine ring; classified as irritant
3-(1-Methyl-1H-pyrazol-3-yl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine Piperidine 1,3,5-Trimethyl + 1-Methyl C₁₅H₂₃N₅O₂S 337.44 Additional pyrazole substituent on piperidine
1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid Piperidine-3-carboxylic acid 1-Ethyl, 5-Methyl C₁₃H₂₁N₃O₄S 315.39 (calculated) Ethyl group substitution on pyrazole
(3S)-1-(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}naphthalen-1-yl)pyrrolidine-3-carboxylic acid Pyrrolidine-3-carboxylic acid Tetramethylphenyl sulfonamido C₂₆H₂₉N₃O₄S 487.59 High binding affinity (Ki = 34.53 nM) to Parkinson’s-related receptors

Key Observations :

  • Substituent Effects : Trimethylpyrazole groups enhance steric bulk and lipophilicity, whereas ethyl/methyl variations (e.g., ) may alter solubility and metabolic stability.

Spectroscopic and Analytical Data

While direct spectroscopic data for the target compound is unavailable, analogs provide reference points:

  • FTIR : A related pyrrolidine-3-carboxylic acid derivative () exhibits carbonyl (C=O) stretches at 1675 cm⁻¹ and aromatic C-H bends at 1504–1546 cm⁻¹. Similar peaks are expected for the target compound.
  • Mass Spectrometry : The analog in shows a molecular ion peak at m/z 466 ([M+H]⁺), consistent with its molecular weight. For the target compound (MW ≈ 299.34), a corresponding [M+H]⁺ peak near m/z 300 is anticipated.

Research and Commercial Status

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